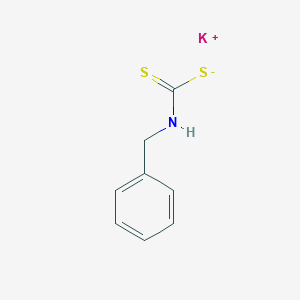

potassium;N-benzylcarbamodithioate

Description

Potassium N-benzylcarbamodithioate (chemical formula: C₈H₇KNS₂) is a potassium salt of N-benzylcarbamodithioic acid. This compound features a benzyl group attached to a carbamodithioate moiety, which is stabilized by the potassium counterion. The potassium ion enhances solubility in polar solvents, while the benzyl group contributes to lipophilicity, influencing reactivity and biological interactions .

Properties

IUPAC Name |

potassium;N-benzylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSJCMQQEYXBLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8KNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;N-benzylcarbamodithioate can be synthesized through the reaction of benzyl isothiocyanate with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying . The general reaction scheme is as follows:

C6H5CH2NCS+KOH→C6H5CH2NCS2K

Industrial Production Methods

In industrial settings, the production of potassium;N-benzylcarbamodithioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Potassium;N-benzylcarbamodithioate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield benzyl halides, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Potassium;N-benzylcarbamodithioate has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of sulfides, thioethers, and thiols.

Medicinal Chemistry:

Industrial Processes: It is utilized in various industrial processes, including the production of rubber and plastics.

Mechanism of Action

The mechanism of action of potassium;N-benzylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophilic species. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Potassium Salts with Benzylthio Substituents

The compound N-[4-Chloro-2-(4-chlorobenzylthio)-5-methylbenzenesulfonyl]cyanamide potassium salt () shares key features with potassium N-benzylcarbamodithioate, including:

- Potassium counterion : Enhances water solubility and ionic stability.

- Benzylthio group : Introduces steric bulk and modulates electronic properties.

Key Differences :

- The analog in includes additional substituents (chloro, methyl, and sulfonyl groups), which increase molecular weight (MW = 425.4 g/mol vs. ~241.4 g/mol for potassium N-benzylcarbamodithioate) and alter reactivity.

- Melting Point : The analog melts at 231–233°C, suggesting higher thermal stability due to aromatic stacking and sulfonyl groups .

- Spectroscopic Data : IR peaks at 2175 cm⁻¹ (C≡N stretch) and 1143 cm⁻¹ (SO₂) highlight functional groups absent in N-benzylcarbamodithioate .

Benzyl-Containing Pharmaceutical Salts: Benzathine Benzylpenicillin

Benzathine benzylpenicillin () is a dibenzylethylenediamine salt of penicillin. Comparisons include:

- Benzyl Group Role : Both compounds use benzyl moieties to modify solubility and bioavailability. However, benzathine benzylpenicillin employs two benzyl groups for prolonged antibiotic release, whereas N-benzylcarbamodithioate’s single benzyl group may optimize ligand-metal interactions.

- Counterion Impact : Potassium in N-benzylcarbamodithioate vs. dibenzylethylenediamine in benzathine benzylpenicillin. The latter’s larger organic cation reduces water solubility but extends half-life .

Potassium vs. Sodium Salts: Sodium Benzylpenicilloate

Sodium benzylpenicilloate () differs in counterion choice:

- Solubility : Potassium salts generally exhibit lower solubility in organic solvents compared to sodium salts due to larger ionic radius (K⁺: 1.38 Å vs. Na⁺: 0.95 Å) .

- Biological Compatibility : Sodium salts are often preferred in pharmaceuticals for electrolyte balance, while potassium salts may be used in agrochemicals or coordination chemistry .

Data Table: Comparative Properties of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.